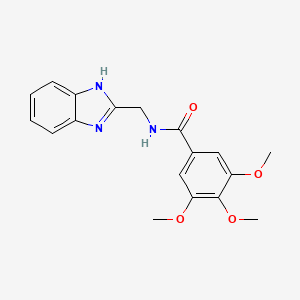
1,4-Bis(3,4-dimethylphenoxy)-2,3,5,6-tetrafluorobenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,4-Bis(3,4-dimethylphenoxy)-2,3,5,6-tetrafluorobenzene is an organic compound characterized by its unique structure, which includes two 3,4-dimethylphenoxy groups attached to a tetrafluorobenzene core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Bis(3,4-dimethylphenoxy)-2,3,5,6-tetrafluorobenzene typically involves the reaction of 1,4-difluoro-2,3,5,6-tetrafluorobenzene with 3,4-dimethylphenol in the presence of a base such as potassium carbonate. The reaction is usually carried out in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the nucleophilic aromatic substitution.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow processes to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
1,4-Bis(3,4-dimethylphenoxy)-2,3,5,6-tetrafluorobenzene can undergo various chemical reactions, including:
Nucleophilic Substitution: The fluorine atoms on the benzene ring can be replaced by nucleophiles under appropriate conditions.
Oxidation and Reduction: The phenoxy groups can participate in oxidation and reduction reactions, altering the electronic properties of the compound.
Coupling Reactions: The compound can engage in coupling reactions, forming larger, more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in solvents like DMF or DMSO.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted derivatives, while oxidation and reduction can modify the phenoxy groups.
Wissenschaftliche Forschungsanwendungen
1,4-Bis(3,4-dimethylphenoxy)-2,3,5,6-tetrafluorobenzene has several scientific research applications, including:
Materials Science: Used in the development of advanced materials with unique electronic and optical properties.
Organic Synthesis: Serves as a building block for the synthesis of more complex organic molecules.
Pharmaceutical Research:
Polymer Chemistry: Utilized in the synthesis of specialty polymers with specific characteristics.
Wirkmechanismus
The mechanism of action of 1,4-Bis(3,4-dimethylphenoxy)-2,3,5,6-tetrafluorobenzene involves its interaction with various molecular targets. The phenoxy groups can engage in π-π interactions with aromatic systems, while the fluorine atoms can participate in hydrogen bonding and other non-covalent interactions. These interactions can influence the compound’s reactivity and its ability to form complexes with other molecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,4-Bis(3,4-dimethylphenoxy)benzene: Lacks the fluorine atoms, resulting in different electronic properties.
1,4-Diphenoxy-2,3,5,6-tetrafluorobenzene: Similar structure but without the methyl groups on the phenoxy rings.
1,4-Bis(4-methylphenoxy)-2,3,5,6-tetrafluorobenzene: Similar but with methyl groups in different positions.
Uniqueness
1,4-Bis(3,4-dimethylphenoxy)-2,3,5,6-tetrafluorobenzene is unique due to the combination of its tetrafluorobenzene core and the specific positioning of the 3,4-dimethylphenoxy groups. This unique structure imparts distinct electronic and steric properties, making it valuable for specific applications in materials science and organic synthesis.
Eigenschaften
CAS-Nummer |
65247-01-0 |
|---|---|
Molekularformel |
C22H18F4O2 |
Molekulargewicht |
390.4 g/mol |
IUPAC-Name |
1,4-bis(3,4-dimethylphenoxy)-2,3,5,6-tetrafluorobenzene |
InChI |
InChI=1S/C22H18F4O2/c1-11-5-7-15(9-13(11)3)27-21-17(23)19(25)22(20(26)18(21)24)28-16-8-6-12(2)14(4)10-16/h5-10H,1-4H3 |
InChI-Schlüssel |
KKEGNKCNXUANMH-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=C(C=C1)OC2=C(C(=C(C(=C2F)F)OC3=CC(=C(C=C3)C)C)F)F)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2,4-dichloro-N-[2-(2,3-dichlorophenyl)-1,3-benzoxazol-5-yl]benzamide](/img/structure/B11697580.png)

![N-(2-Chlorophenyl)-3-{5-[(5E)-3-{2-[(2-chlorophenyl)carbamoyl]ethyl}-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-YL}propanamide](/img/structure/B11697595.png)
![N-benzyl-2-[(2E)-2-(3-methyl-5-oxo-1-phenyl-1,5-dihydro-4H-pyrazol-4-ylidene)hydrazinyl]benzamide](/img/structure/B11697603.png)
![N'-[(E)-(2-hydroxynaphthalen-1-yl)methylidene]-2-(3-nitro-1H-1,2,4-triazol-1-yl)acetohydrazide](/img/structure/B11697613.png)
![N-(3-chloro-4-fluorophenyl)-3-[(5Z)-5-[(4-chlorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanamide](/img/structure/B11697615.png)
![(4E)-5-methyl-2-(4-phenyl-1,3-thiazol-2-yl)-4-[2-(2,4,6-tribromophenyl)hydrazinylidene]-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B11697631.png)
![2-{[5-(3,4-dimethoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-pyridin-3-ylmethylidene]acetohydrazide](/img/structure/B11697637.png)
![N'-[(E)-pyridin-4-ylmethylidene]-2-(pyridin-2-ylsulfanyl)acetohydrazide](/img/structure/B11697638.png)
![Methyl 2-({[3-(2,2-dichlorovinyl)-2,2-dimethylcyclopropyl]carbonyl}amino)benzoate](/img/structure/B11697639.png)
![N'-[(E)-(4-methoxyphenyl)methylidene]-2-{[3-(2-methylprop-2-en-1-yl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetohydrazide](/img/structure/B11697642.png)

![(2E)-N-(2,4-dimethylphenyl)-3-(furan-2-yl)-2-[(4-methylphenyl)formamido]prop-2-enamide](/img/structure/B11697644.png)
![N'-{(E)-[4-(2,4-dinitrophenoxy)phenyl]methylidene}-2-(naphthalen-1-yl)acetohydrazide](/img/structure/B11697646.png)
